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Introduction
Apixaban, an oral anticoagulant, is a direct factor Xa inhibitor widely prescribed for the

prevention of stroke and systemic embolism.[1] The manufacturing process of Apixaban, along

with its storage and transportation, can lead to the formation of various process-related and

degradation impurities.[2] Rigorous monitoring and control of these impurities are mandated by

regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European

Medicines Agency (EMA) to ensure the safety and efficacy of the drug product.[3] This

document provides detailed application notes and protocols for the chromatographic analysis of

Apixaban and its impurities, drawing from various validated methods.

Chromatographic Methodologies
A variety of chromatographic techniques, including High-Performance Liquid Chromatography

(HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass

Spectrometry (LC-MS), have been developed and validated for the impurity profiling of

Apixaban.[4][5][6] These methods are crucial for separating and quantifying known and

unknown impurities, including those that may be genotoxic.[1]
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Stability-Indicating Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)
A robust stability-indicating RP-HPLC method is essential for separating Apixaban from its

degradation products formed under various stress conditions. Forced degradation studies, as

per the International Council for Harmonisation (ICH) guidelines, are performed to demonstrate

the specificity of the method. These studies typically involve exposing Apixaban to acidic,

alkaline, oxidative, photolytic, and thermal stress conditions.[7][8] Significant degradation of

Apixaban has been observed under acidic and alkaline conditions.[9][10]
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Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a method developed for the quantitative determination of potential

impurities in Apixaban active pharmaceutical ingredient (API).[2]

1. Chromatographic Conditions:

Column: Puratis C18 (250 x 4.6 mm, 5 µm)[2]

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[2]

Mobile Phase B: Acetonitrile[2]

Gradient Program: A gradient program should be optimized to achieve adequate separation.

Flow Rate: 1.0 mL/min[10]

Column Temperature: 25°C[2]

Detection Wavelength: 280 nm[2]

Injection Volume: Typically 10-20 µL

2. Preparation of Solutions:

Diluent: A mixture of water and acetonitrile is commonly used.[10]

Standard Solution: Prepare a stock solution of Apixaban reference standard (e.g., 1.0

mg/mL) in the diluent. Further dilutions can be made to the desired concentration.[10]

Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities in

the diluent.

Sample Solution: Accurately weigh and dissolve the Apixaban sample (bulk drug or

formulation) in the diluent to achieve a known concentration (e.g., 1.0 mg/mL).
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3. System Suitability: Before sample analysis, inject a standard solution multiple times to check

for system precision. The relative standard deviation (RSD) for the peak area of Apixaban and

its impurities should be within acceptable limits (typically ≤ 2.0%). The resolution between

adjacent peaks should be greater than 1.5.

4. Data Analysis: Identify and quantify the impurities in the sample solution by comparing their

retention times and peak areas with those of the impurity standards.

Protocol 2: UPLC Method for Impurity Profiling
This protocol outlines a rapid and sensitive UPLC method for the analysis of Apixaban and its

related substances.[5]

1. Chromatographic Conditions:

Column: Fortis Speed Core C18 (150 mm × 4.6 mm, 2.6 µm)[11]

Mobile Phase A: 10 mM potassium dihydrogen phosphate (pH adjusted to 5.0) and Methanol

(90:10 v/v)[11]

Mobile Phase B: 10 mM Potassium dihydrogen phosphate (pH adjusted to 5.0), Acetonitrile,

and Methanol (20:20:60 v/v/v)[11]

Gradient Program: A suitable gradient program should be developed.

Flow Rate: 0.5 mL/min[11]

Column Temperature: 40°C[11]

Detection Wavelength: 235 nm[11]

Injection Volume: 3 µL[11]

2. Preparation of Solutions: Follow the same general procedure as described in Protocol 1,

adjusting concentrations as needed for the sensitivity of the UPLC system.

3. System Suitability and Data Analysis: Perform system suitability tests and data analysis as

described in Protocol 1.
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Protocol 3: LC-MS/MS for Genotoxic Impurity Analysis
This protocol is for the sensitive quantification of novel genotoxic impurities in Apixaban.[1]

1. Chromatographic Conditions:

Column: C18 column (150 mm × 3.0 mm, 2.7 µm)[1]

Mobile Phase: A gradient mixture of pH 5.5 acetate buffer and acetonitrile.[1]

Flow Rate: As optimized for the LC-MS/MS system.

Column Temperature: As optimized for the separation.

2. Mass Spectrometric Conditions:

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[1] Precursor

ions for specific impurities are monitored (e.g., m/z 437.2 for impurity F, 525.2 for impurity G,

and 569.1 for impurity H).[1]

3. Preparation of Solutions and Data Analysis: Due to the low levels of genotoxic impurities,

special care must be taken in preparing standard and sample solutions to avoid contamination.

Data analysis involves constructing calibration curves and quantifying the impurities based on

the MRM transitions.

Quantitative Data Summary
The following tables summarize the chromatographic conditions and performance data from

various published methods for Apixaban impurity profiling.

Table 1: HPLC Methods for Apixaban Impurity Profiling
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Parameter Method 1[2] Method 2[10] Method 3[7]

Column
Puratis C18 (250 x

4.6mm, 5µm)

C18 (250 mm × 4.6

mm, 5 μm)

Ascentis Express®

C18 (100 mm x 4.6

mm, 2.7 µm)

Mobile Phase A 0.1% TFA in water Phosphate buffer Phosphate buffer

Mobile Phase B Acetonitrile Methanol Acetonitrile

Elution Mode Gradient Gradient Gradient

Flow Rate Not Specified 1.0 mL/min Not Specified

Column Temp. 25°C Not Specified 35°C

Detection λ 280 nm 220 nm 225 nm

LOD
0.31 ppm (for

Apixaban)

0.05 µg/mL (for

Apixaban)
Not Specified

LOQ
0.96 ppm (for

Apixaban)

0.15 µg/mL (for

Apixaban)
Not Specified

Accuracy (%

Recovery)

94.2% - 108.5% (for

impurities)
Not Specified Not Specified

Table 2: UPLC and LC-MS Methods for Apixaban Impurity Profiling
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Parameter UPLC Method[11] LC-MS/MS Method[1]

Column
Fortis Speed Core C18 (150

mm × 4.6 mm, 2.6 µm)

C18 (150 mm × 3.0 mm, 2.7

µm)

Mobile Phase A
10 mM KH2PO4 (pH 5.0) :

Methanol (90:10)
Acetate buffer (pH 5.5)

Mobile Phase B
10 mM KH2PO4 (pH 5.0) :

ACN : Methanol (20:20:60)
Acetonitrile

Elution Mode Gradient Gradient

Flow Rate 0.5 mL/min Not Specified

Column Temp. 40°C Not Specified

Detection UV at 235 nm MS/MS (MRM)

LOD
0.001% - 0.003% (for various

impurities)
Not Specified

LOQ
0.002% - 0.009% (for various

impurities)
Not Specified

Linearity Range
0.1 – 2.5 µg/mL (for Apixaban

and impurities)
Not Specified

Logical Relationships of Analytical Techniques
The choice of analytical technique for Apixaban impurity profiling depends on the specific

requirements of the analysis, such as the need for routine quality control, stability testing, or the

detection of trace-level genotoxic impurities.
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Conclusion
The selection and validation of an appropriate chromatographic method are critical for ensuring

the quality, safety, and efficacy of Apixaban. The protocols and data presented in these

application notes provide a comprehensive resource for researchers, scientists, and drug

development professionals involved in the impurity profiling of Apixaban. Adherence to

regulatory guidelines, such as those from the ICH, is paramount throughout the method

development and validation process.[7][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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